Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound that falls within the class of pyrazole derivatives. It is characterized by a cyclobutyl group and an amino group attached to the pyrazole ring, specifically at the 3 and 5 positions, respectively. The compound is recognized for its potential applications in pharmaceuticals, agrochemicals, and organic synthesis due to its unique structural properties.
Source and Classification
The compound is classified under the chemical family of pyrazoles, which are known for their diverse biological activities. Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate can be sourced from various chemical suppliers and is often utilized as an intermediate in synthetic organic chemistry .
The synthesis of cyclobutyl 3-amino-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of cyclobutanone with hydrazine derivatives.
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate has a molecular formula of with a molecular weight of approximately .
DELFRVWPWUEOHU-UHFFFAOYSA-N
.C1CC(C1)C(=NN2)N=C(C(=O)O)N2
.This structure indicates the presence of both an amino group and a carboxylate group, which are critical for its reactivity and interaction with biological targets .
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate can undergo several important chemical reactions:
The mechanism of action for cyclobutyl 3-amino-1H-pyrazole-5-carboxylate primarily revolves around its interaction with biological molecules:
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate exhibits specific physical characteristics:
The chemical properties include:
Relevant data from studies indicate that this compound possesses high gastrointestinal absorption characteristics, which may enhance its bioavailability in pharmacological applications .
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate has several notable applications:
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate represents a structurally unique heterocyclic compound featuring a sterically constrained cyclobutyl ring fused to a pharmacologically versatile 3-aminopyrazole carboxylate core. Though direct references to this exact esterified form are limited in the literature, its structural analogs—particularly 3-amino-5-cyclobutyl-1H-pyrazole (CAS 326827-21-8)—serve as critical precursors and bioisosteres in kinase inhibitor development [1] [5]. The cyclobutyl group enhances three-dimensionality and metabolic stability compared to linear alkyl chains, while the 3-amino-pyrazole-5-carboxylate moiety enables diverse binding interactions with biological targets [5] [8]. This hybrid architecture bridges fragment-based drug design and covalent inhibition strategies, positioning it as a scaffold of high contemporary interest.
The synthesis of cyclobutyl-substituted 3-aminopyrazoles traces back to cyclocondensation methodologies using cyclobutyl-containing 1,3-dicarbonyl precursors or α,β-unsaturated ketones. A representative approach involves:
Early pharmacological studies revealed that the cyclobutyl group confers distinct steric and electronic properties. Compared to phenyl or methyl analogs, cyclobutyl-containing pyrazoles demonstrated:
Table 1: Historical Synthesis Routes for Cyclobutyl Pyrazole Analogs
Synthetic Method | Key Reagents/Conditions | Yield | Application Example |
---|---|---|---|
Knorr-type cyclocondensation | Hydrazine + 1,3-cyclobutyl-diketone | 60–75% | 3-Amino-5-cyclobutyl-1H-pyrazole [4] |
Acetylenic ketone route | HC≡C-CO-cyclobutyl + hydrazines | 50–70% | 5-Cyclobutyl-1H-pyrazol-3-amines [4] |
Carboxylation/esterification | Diethyl oxalate + cyclobutyl nitriles | 45–65% | Ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate [8] |
Commercial availability emerged circa 2010–2015, with suppliers like SynQuest Labs and Laibo Chem offering gram-scale quantities (purity ≥97%) at premium pricing (e.g., $5562.52/5g) [2] [5]. This accessibility accelerated SAR exploration, particularly in kinase oncology targets.
In contemporary drug design, this scaffold bridges three strategic domains:
A. Kinase Inhibition (PCTAIRE Family Targeting)
The 3-aminopyrazole core mimics ATP’s adenine binding, while the cyclobutyl group occupies hydrophobic regions adjacent to the kinase hinge. Compound 43d—a close analog featuring a N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety—inhibits CDK16 with EC₅₀ = 33 nM and induces G2/M cell cycle arrest via p27 stabilization [1]. The cyclobutyl variant’s compact rigidity may enhance selectivity over CDK1/2 by exploiting unique PCTAIRE subfamily topology [1].
B. Carbonic Anhydrase Modulation
5-Aryl-1H-pyrazole-3-carboxylic acids act as selective carbonic anhydrase IX/XII inhibitors (Kᵢ = 4–50 μM), crucial for hypoxic tumors [8]. Though cyclobutyl derivatives remain underexplored here, computational docking predicts their carboxylate group coordinates the catalytic zinc via water-mediated H-bonds, while the cyclobutyl moiety occupies a hydrophobic cleft near Val-121 [8].
C. Multicomponent Reaction (MCR) Platforms
The scaffold’s reactivity enables diverse MCR applications:
Table 2: Biological Profiles of Key Analogs
Biological Target | Lead Compound | Potency (IC₅₀/EC₅₀) | Selectivity Notes |
---|---|---|---|
CDK16/PCTAIRE kinases | 43d (pyrimidin-4-amine) | 33 nM (cellular) | 20–180 nM vs. PCTAIRE/PFTAIRE family |
Carbonic anhydrase IX/XII | 5-Phenyl-1H-pyrazole-3-COOH | 4.2–15.3 μM | >10-fold selectivity over CA I/II |
Autophagy induction | 43d derivative | 48 μM (NCI-H460 cells) | ULK1/Beclin-1 dependent [1] |
Despite its potential, critical gaps persist:
A. Underexplored Isoform Selectivity: No dedicated studies compare cyclobutyl vs. cyclopropyl/cyclohexyl analogs against the "dark kinome" (e.g., CDK14–18). Molecular dynamics simulations suggest cyclobutyl’s intermediate ring size may optimize shape complementarity with PCTAIRE kinases [1], but experimental validation is lacking.
B. Metabolic Fate and Prodrug Potential: The ester’s lability hints at prodrug applications (e.g., intracellular hydrolysis to active acids), yet no ADME studies exist for cyclobutyl 3-amino-1H-pyrazole-5-carboxylate. Key questions include:
C. Covalent Inhibitor Development: The C4 position of pyrazole can be functionalized with electrophiles (e.g., acrylamides) targeting catalytic cysteines. No studies exploit cyclobutyl’s strain energy to facilitate proximity-driven covalent binding [7].
D. Tumor Microenvironment (TME) Applications: Dual targeting of CA XII (hypoxia-regulated) and CDK16 (overexpressed in NSCLC/melanoma) remains unexplored. Hybrid inhibitors could leverage both mechanisms [1] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3